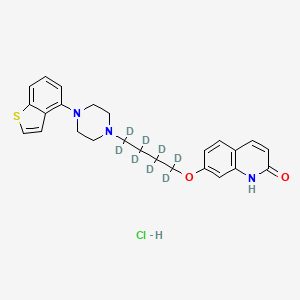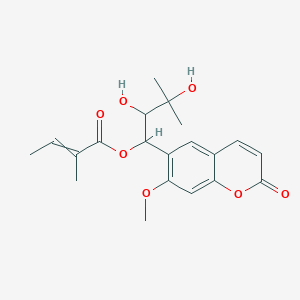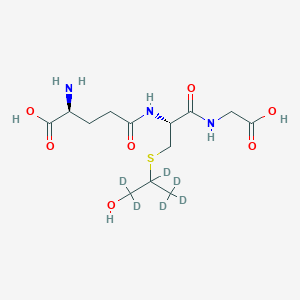
S-(1-Methyl-2-hydroxyethyl)glutathione-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-Methyl-2-hydroxyethyl)glutathione-d6: is a deuterated derivative of S-(1-Methyl-2-hydroxyethyl)glutathione. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C13H17D6N3O7S, and it has a molecular weight of 371.44 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for S-(1-Methyl-2-hydroxyethyl)glutathione-d6 are also not well-documented. Typically, such compounds are produced in specialized laboratories with the capability to handle isotopic labeling and purification processes. The production would involve stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-(1-Methyl-2-hydroxyethyl)glutathione-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Aplicaciones Científicas De Investigación
S-(1-Methyl-2-hydroxyethyl)glutathione-d6 is primarily used in proteomics research. Its applications include:
Chemistry: Used as a standard or reference compound in mass spectrometry to study the behavior of glutathione derivatives.
Biology: Employed in studies of cellular redox states and oxidative stress.
Medicine: Investigated for its potential role in detoxification processes and as a biomarker for certain diseases.
Industry: Utilized in the development of pharmaceuticals and other biochemical products.
Mecanismo De Acción
The mechanism of action of S-(1-Methyl-2-hydroxyethyl)glutathione-d6 involves its interaction with cellular thiol groups. It can act as an antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. The molecular targets and pathways involved include glutathione-dependent enzymes and redox signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
S-(1-Methyl-2-hydroxyethyl)glutathione: The non-deuterated parent compound.
Glutathione: A tripeptide involved in cellular detoxification.
N-Acetylcysteine: A precursor to glutathione with antioxidant properties.
Uniqueness
S-(1-Methyl-2-hydroxyethyl)glutathione-d6 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated counterparts, providing valuable insights into metabolic pathways and reaction mechanisms.
Propiedades
Fórmula molecular |
C13H23N3O7S |
|---|---|
Peso molecular |
371.44 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H23N3O7S/c1-7(5-17)24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7?,8-,9-/m0/s1/i1D3,5D2,7D |
Clave InChI |
QFCICQXODPSLQK-DWEFYRJXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




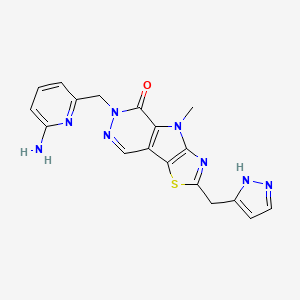
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
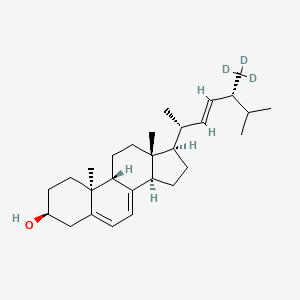
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)




